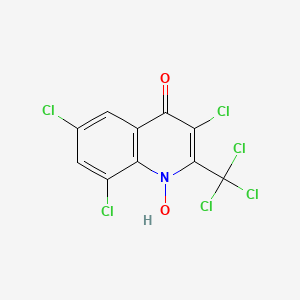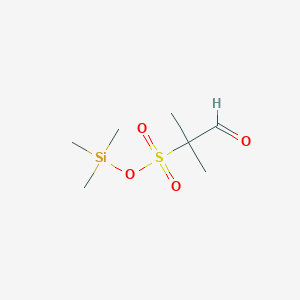
5,10-Pentacosanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,10-Pentacosanediol is an organic compound with the molecular formula C25H52O2 It is a long-chain diol, meaning it contains two hydroxyl groups (-OH) attached to a 25-carbon atom chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,10-Pentacosanediol typically involves the reduction of corresponding diketones or the hydrolysis of esters. One common method is the hydrogenation of 5,10-Pentacosanedione using a suitable catalyst under high pressure and temperature conditions. The reaction can be represented as follows:
C25H50O2+H2→C25H52O2
Industrial Production Methods
Industrial production of this compound may involve the esterification of long-chain fatty acids followed by hydrogenation. This method is advantageous as it allows for the large-scale production of the compound with high purity. The reaction conditions typically include the use of a metal catalyst such as palladium or platinum and high-pressure hydrogen gas.
Chemical Reactions Analysis
Types of Reactions
5,10-Pentacosanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium or platinum.
Substitution: Halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of 5,10-Pentacosanedione or 5,10-Pentacosanoic acid.
Reduction: Formation of pentacosane.
Substitution: Formation of halogenated derivatives or alkylated products.
Scientific Research Applications
5,10-Pentacosanediol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential role in biological membranes and lipid metabolism.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of surfactants, lubricants, and plasticizers.
Mechanism of Action
The mechanism of action of 5,10-Pentacosanediol involves its interaction with cellular membranes and enzymes. The hydroxyl groups allow it to form hydrogen bonds with other molecules, influencing membrane fluidity and permeability. Additionally, it may act as a substrate or inhibitor for specific enzymes involved in lipid metabolism.
Comparison with Similar Compounds
Similar Compounds
Pentacosane: A hydrocarbon with a similar carbon chain length but lacking hydroxyl groups.
1,5-Pentanediol: A shorter-chain diol with similar chemical properties.
Erythro-6,8-Pentacosanediol: A stereoisomer with different spatial arrangement of hydroxyl groups.
Uniqueness
5,10-Pentacosanediol is unique due to its specific hydroxyl group positions, which confer distinct chemical reactivity and biological activity compared to other long-chain diols and hydrocarbons.
Properties
CAS No. |
73427-17-5 |
|---|---|
Molecular Formula |
C25H52O2 |
Molecular Weight |
384.7 g/mol |
IUPAC Name |
pentacosane-5,10-diol |
InChI |
InChI=1S/C25H52O2/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-21-25(27)23-19-18-22-24(26)20-6-4-2/h24-27H,3-23H2,1-2H3 |
InChI Key |
ZKQFDHCFWFWGER-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(CCCCC(CCCC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


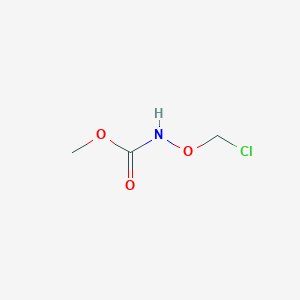
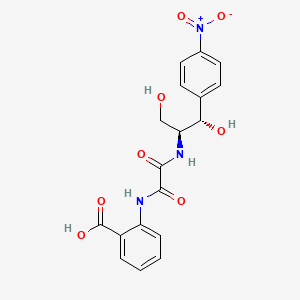
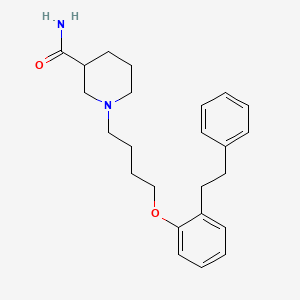
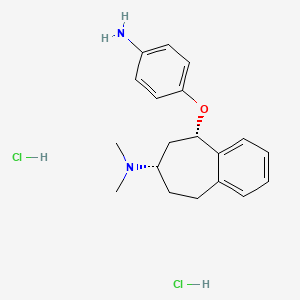
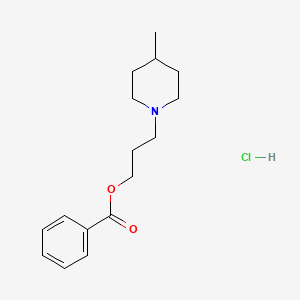
![N,N-Dimethyl-4-[2-(5-methyl-1,3-benzoxazol-2-yl)ethenyl]aniline](/img/structure/B14452454.png)
![14-[1-(4-Bromophenoxy)ethyl]-2,11a-dimethyl-1,2,3,4,7a,10,11,11a,12,13-decahydro-7h-9,11b-epoxy-13a,5a-prop[1]enophenanthro[2,1-f][1,4]oxazepine-9,12(8h)-diol](/img/structure/B14452458.png)

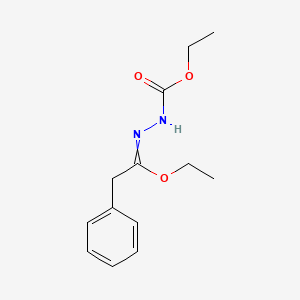
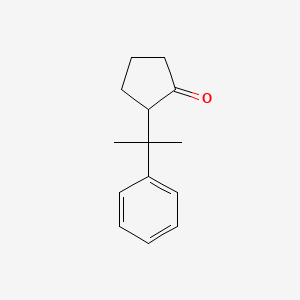
![N-(2,9-dimethyl-6,13,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,4,6,8,11(16),12,14-octaen-7-yl)-N',N'-diethylpropane-1,3-diamine](/img/structure/B14452488.png)
